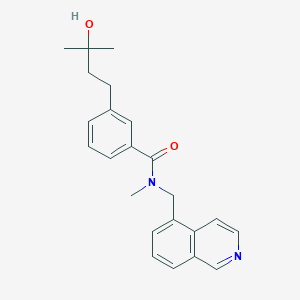

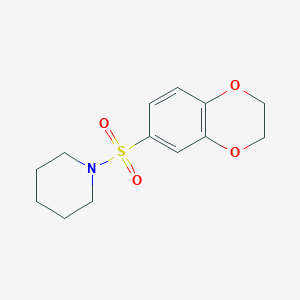

3-(3-hydroxy-3-methylbutyl)-N-(5-isoquinolinylmethyl)-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is structurally related to isoquinoline derivatives, which are of significant interest due to their broad range of biological activities and their applications in medicinal chemistry. Research has focused on the synthesis, molecular structure analysis, and exploration of chemical and physical properties of isoquinoline derivatives and related benzamides.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions including metalation, carbonylation, and cyclization processes. For example, the preparation of substituted 1(2H)-isoquinolinones from dilithiated 2-methyl-N-arylbenzamides demonstrates the complexity of synthesizing isoquinoline derivatives through condensation and cyclization reactions (Davis et al., 1997).

Molecular Structure Analysis

The molecular structure and stereochemistry of isoquinoline derivatives can be determined using spectroscopic methods and X-ray analysis. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized, illustrating the importance of detailed structural analysis in understanding these compounds (Al Mamari & Al Lawati, 2019).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, including hydroxyalkylation-initiated radical cyclization, demonstrating their reactivity and the potential for creating complex heterocyclic structures (Zhou et al., 2015).

Physical Properties Analysis

The physical properties, including stability and solubility, play a crucial role in the application of these compounds. For example, the synthesis and characterization of a stable blue heteroacene, 2-methyl-1,4,6,7,8,9-hexaphenylbenz(g)isoquinolin-3(2H)-one, highlights the importance of understanding the physical properties for potential applications in organic semiconductor devices (Zhang et al., 2011).

科学的研究の応用

Organic Synthesis and Catalysis

Research on palladium iodide catalyzed multicomponent carbonylative approaches has shown innovative pathways to synthesize functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides. This highlights the compound's potential utility in synthesizing complex organic molecules, with applications ranging from material science to pharmaceuticals (Mancuso et al., 2014).

Pharmacology and Medicinal Chemistry

A study on sigma-2 receptor probes involving similar structural motifs to the compound has shed light on their binding affinities and potential for neurological research. This underlines the importance of such compounds in developing radioligands for brain imaging and studying various neurological conditions (Xu et al., 2005).

Material Science and Chemical Analysis

The electrospray mass spectrometry and fragmentation study of N-linked carbohydrates derivatized at the reducing terminus demonstrate the compound's relevance in analytical chemistry, particularly in mass spectrometry analysis techniques. This is crucial for the structural elucidation of complex molecules, with implications for biochemical and pharmaceutical analysis (Harvey, 2000).

Chemical Biology and Enzyme Inhibition

Research on poly(ADP-ribose) polymerase (PADPRP) inhibitors, including similar benzamide derivatives, points to the compound's potential application in studying DNA repair mechanisms and developing cancer therapies. This illustrates the role of such compounds in uncovering biological pathways and designing new therapeutic agents (Boulton et al., 1995).

Environmental Science and Green Chemistry

The synthesis of quinazolin-4(1H)-ones using cellulosesulfonic acid as a biodegradable catalyst from 2-aminobenzamide and aldehydes or ketones showcases the compound's potential in green chemistry applications. This emphasizes the importance of sustainable and environmentally friendly methodologies in chemical synthesis (Reddy et al., 2011).

特性

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-(isoquinolin-5-ylmethyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-23(2,27)12-10-17-6-4-7-18(14-17)22(26)25(3)16-20-9-5-8-19-15-24-13-11-21(19)20/h4-9,11,13-15,27H,10,12,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHULEZWIVAVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC3=C2C=CN=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-(5-isoquinolinylmethyl)-N-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)